molecular formula C13H9FN2O2S B5551371 1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE

1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE

Cat. No.: B5551371
M. Wt: 276.29 g/mol
InChI Key: MCVDOHRUKGRVJP-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their significant pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The addition of a fluorophenyl group and a sulfone moiety enhances the compound’s chemical stability and biological activity.

Preparation Methods

The synthesis of 1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the sulfone group. Common synthetic routes include:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1H-1,3-BENZIMIDAZOL-1-YL (4-FLUOROPHENYL) SULFONE is unique due to its combination of a benzimidazole core, a fluorophenyl group, and a sulfone moiety. Similar compounds include:

These comparisons highlight the unique features of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-10-5-7-11(8-6-10)19(17,18)16-9-15-12-3-1-2-4-13(12)16/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDOHRUKGRVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202140
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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